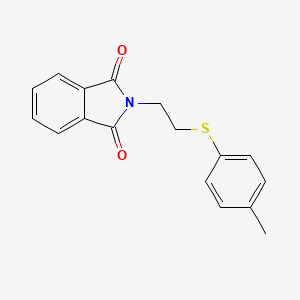

2-(2-(p-tolylthio)ethyl)isoindoline-1,3-dione

Beschreibung

2-(2-(p-Tolylthio)ethyl)isoindoline-1,3-dione is a phthalimide-based compound characterized by a sulfur-containing p-tolylthioethyl substituent. The core isoindoline-1,3-dione scaffold is known for its versatility in drug design, enabling interactions with enzymes such as acetylcholinesterase (AChE), lipoxygenases, and elastases, as well as applications in anticancer and antidiabetic research . The p-tolylthio group in the target compound may enhance lipophilicity, redox activity, or target-specific binding compared to analogs with piperazinyl, benzyl, or sulfonylurea substituents.

Eigenschaften

IUPAC Name |

2-[2-(4-methylphenyl)sulfanylethyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2S/c1-12-6-8-13(9-7-12)21-11-10-18-16(19)14-4-2-3-5-15(14)17(18)20/h2-9H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIZFWBBQVWOCGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCCN2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50571836 | |

| Record name | 2-{2-[(4-Methylphenyl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87943-20-2 | |

| Record name | 2-{2-[(4-Methylphenyl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of 2-(2-(p-tolylthio)ethyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . One commonly employed approach involves the reaction of 2-(2-hydroxyphenyl)-isoindoline-1,3-dione derivatives with allenoates, catalyzed by cesium carbonate (Cs₂CO₃), resulting in the desired compounds through a domino β-addition and γ-aldol reaction . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity while minimizing environmental impact.

Analyse Chemischer Reaktionen

2-(2-(p-tolylthio)ethyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield the corresponding alcohols or amines.

Major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted isoindoline-1,3-dione derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2-(p-tolylthio)ethyl)isoindoline-1,3-dione has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(2-(p-tolylthio)ethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to modulate the dopamine receptor D₂, suggesting a potential application as an antipsychotic agent . Additionally, the compound inhibits β-amyloid protein aggregation, indicating its potential capacity in the treatment of Alzheimer’s disease . The exact molecular targets and pathways involved in these effects are still under investigation, but the compound’s ability to interact with key receptors and enzymes is a critical aspect of its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Substituent-Driven Activity Trends

Anti-Alzheimer and AChE Inhibition

Piperazinyl derivatives (e.g., benzoylpiperazinyl, fluorobenzylpiperazinyl) exhibit strong AChE inhibition due to hydrogen bonding and π-π stacking with the enzyme’s catalytic site. The fluorobenzyl analog (IC₅₀ = 0.8 µM) outperformed the benzoylpiperazinyl derivative (IC₅₀ = 1.2 µM), suggesting electronegative substituents enhance binding . The p-tolylthio group in the target compound, with its sulfur atom and hydrophobic methyl group, may similarly improve membrane permeability and enzyme affinity.

Anticancer and Antimicrobial Activity

Thiazole and sulfonylurea-linked derivatives demonstrate marked cytotoxicity. The 4-methylthiazolyl derivative reduced MCF-7 cell viability by 60%, while sulfonylurea analogs in showed moderate glucose-lowering effects.

Antioxidant and Multi-Target Profiles

Hybrid compounds combining phthalimide with fluorobenzylpiperazinyl moieties () exhibit dual AChE inhibition and ROS scavenging. The p-tolylthio group’s thioether bond may confer similar antioxidant properties, as sulfur atoms can quench free radicals.

Biologische Aktivität

The compound 2-(2-(p-tolylthio)ethyl)isoindoline-1,3-dione is a derivative of isoindoline-1,3-dione, a class of compounds known for their diverse biological activities, including analgesic, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of 2-(2-(p-tolylthio)ethyl)isoindoline-1,3-dione can be described by its molecular formula . The presence of the p-tolylthio group is expected to influence its biological activity through modifications in electronic properties and steric effects.

Analgesic Activity

Research utilizing the PASS online software package indicated that isoindoline-1,3-diones exhibit analgesic properties with a probability ranging from 40% to 80% . In particular, derivatives similar to 2-(2-(p-tolylthio)ethyl)isoindoline-1,3-dione have shown promising analgesic effects in vivo. For instance, a related compound demonstrated analgesic activity 1.6 times greater than that of the reference drug metamizole sodium .

Antimicrobial and Anticancer Properties

The isoindoline-1,3-dione derivatives have been reported to possess significant antimicrobial and anticancer activities. A study highlighted that halogenation of isoindole-1,3-dione moieties improved these activities . In vitro evaluations against various cancer cell lines (e.g., MCF-7 for breast cancer and HCT-116 for colon cancer) indicated that compounds with similar structures exhibited notable cytotoxicity and potential as therapeutic agents .

Case Study 1: Analgesic Evaluation

In a controlled study, the analgesic effects of several isoindoline derivatives were assessed in laboratory mice. The results demonstrated that compounds structurally related to 2-(2-(p-tolylthio)ethyl)isoindoline-1,3-dione displayed significant pain relief comparable to established analgesics. This suggests that modifications in the side chains can enhance therapeutic efficacy.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer potential of isoindoline derivatives revealed that certain substitutions led to enhanced activity against various cancer cell lines. For example, one study found that derivatives with electron-donating groups had improved cytotoxic effects compared to those with electron-withdrawing groups . This underscores the importance of structural modifications in optimizing biological activity.

Data Table: Biological Activity Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.